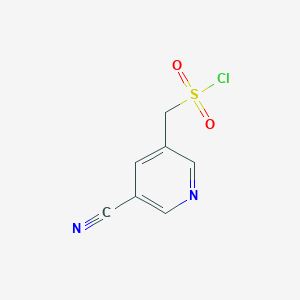
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: , also known by its systematic name N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide , is a compound with a complex structure. Let’s break it down:
- The core structure consists of a thiophene ring substituted with amino , chloro , and pyrazole moieties.
- It exhibits both acidic and basic properties due to the presence of two nitrogen atoms.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound, but here’s one example:
Starting Material: Begin with .
Reaction: React the starting material with to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various derivatives.
Substitution: Substitution reactions at the chloro and amino groups are possible.
Reduction: Reduction of the carbonyl group could yield different products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents or nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for antitumor potential.
Chemistry: Used as a building block in drug development.
Biology: May interact with specific molecular targets.
Mecanismo De Acción
The precise mechanism remains an active area of research. It likely involves interactions with cellular pathways and receptors.
Propiedades
Fórmula molecular |
C7H11ClN4O |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13) |
Clave InChI |
UBJDQYMNAVGREM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Cl)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


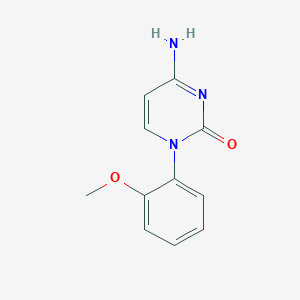
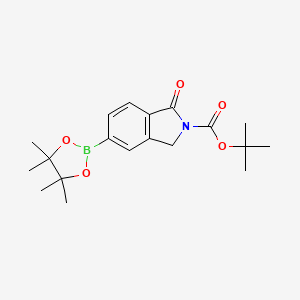
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
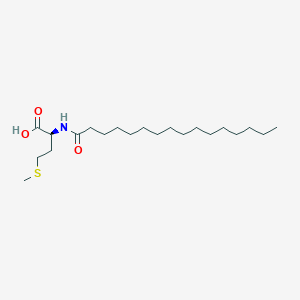
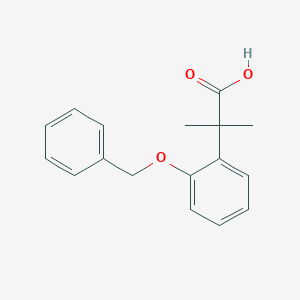
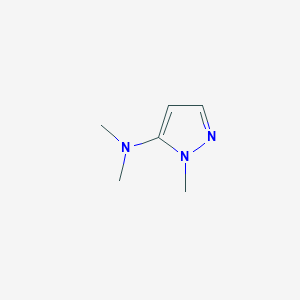
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
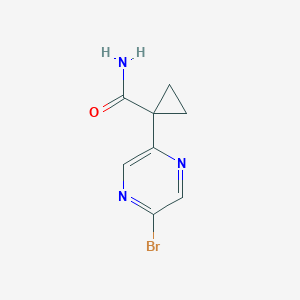
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)


![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
